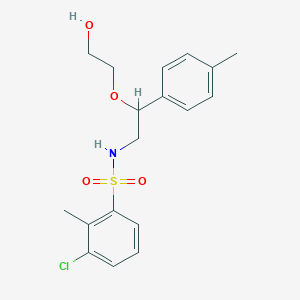

![molecular formula C9H6ClN3O3S B2558500 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine CAS No. 339104-65-3](/img/structure/B2558500.png)

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

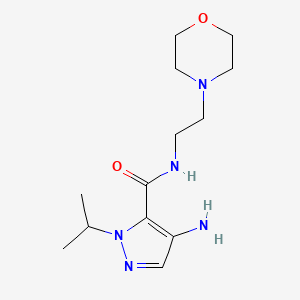

Molecular Structure Analysis

The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. The C-5 atom can undergo electrophilic substitution, while the C-2 atom is suitable for nucleophilic substitution .

Chemical Reactions Analysis

Thiazoles exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, and antitumor properties. Some synthesized thiazole derivatives have shown anti-inflammatory activity comparable to standard drugs .

Aplicaciones Científicas De Investigación

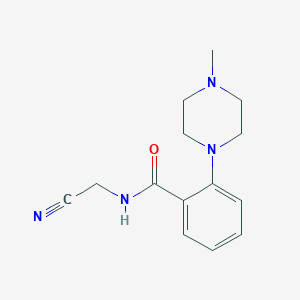

Antimicrobial Activity

Thiazole derivatives are known for their potent antimicrobial properties. The presence of the thiazole ring in 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine suggests that it may act as an effective agent against a variety of microbial pathogens. Researchers have synthesized various thiazole compounds that have shown significant activity against bacterial and fungal strains .

Anticancer Properties

The structural features of thiazole derivatives have been associated with antitumor and cytotoxic activities. These compounds can be designed to target specific cancer cells without affecting healthy cells, making them promising candidates for anticancer drugs .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives exhibit anti-inflammatory and analgesic activities, which can be beneficial in the treatment of chronic inflammatory diseases and pain management. The modification of the thiazole moiety can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects .

Antiviral and Antiretroviral Therapy

Compounds containing thiazole rings, such as 2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine , have been explored for their potential in antiviral and antiretroviral therapies. They can inhibit the replication of viruses, including HIV, making them valuable in the fight against viral infections .

Neuroprotective Effects

Thiazole derivatives are investigated for their role in neuroprotection. They may contribute to the treatment of neurodegenerative diseases by protecting neuronal cells from damage and supporting the normal functioning of the nervous system .

Agricultural Applications

In the agricultural sector, thiazole derivatives are used as fungicides and biocides. Their chemical structure allows them to effectively control the growth of pests and diseases in crops, thereby enhancing agricultural productivity .

Direcciones Futuras

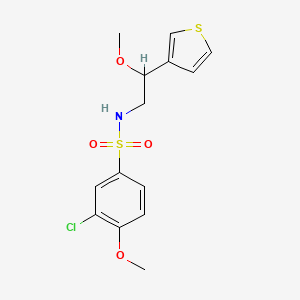

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit antimicrobial effects , suggesting that the compound may target bacterial or fungal cells.

Mode of Action

Based on the antimicrobial activity of related compounds , it can be hypothesized that this compound may interact with key enzymes or proteins in the microbial cells, leading to inhibition of their growth and proliferation.

Biochemical Pathways

Given the antimicrobial activity of related compounds , it is plausible that this compound interferes with essential biochemical pathways in microbial cells, such as DNA replication, protein synthesis, or cell wall synthesis, leading to cell death.

Result of Action

Based on the antimicrobial activity of related compounds , it can be inferred that this compound likely leads to the death of microbial cells, thereby inhibiting their growth and proliferation.

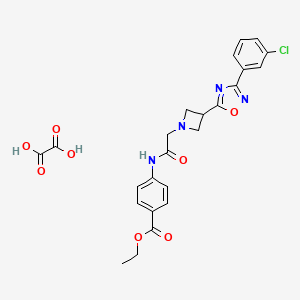

Propiedades

IUPAC Name |

2-chloro-5-[(3-nitropyridin-2-yl)oxymethyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3S/c10-9-12-4-6(17-9)5-16-8-7(13(14)15)2-1-3-11-8/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFNAGWBPUBTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OCC2=CN=C(S2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2558417.png)

![1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2558418.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2558420.png)

![2-[4-(2-formylphenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2558421.png)

![3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2558438.png)